(R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride
CAS No.: 117888-79-6
Cat. No.: VC0555499
Molecular Formula: C9H13ClN2O2
Molecular Weight: 180,21*36,45 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117888-79-6 |
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Molecular Formula | C9H13ClN2O2 |
Molecular Weight | 180,21*36,45 g/mole |
IUPAC Name | (2R)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride |
Standard InChI | InChI=1S/C9H12N2O2.ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;/h1-4,8,12H,5,10H2,(H2,11,13);1H/t8-;/m1./s1 |
Standard InChI Key | YDIMJFKFXYQUBZ-DDWIOCJRSA-N |
SMILES | C1=CC(=CC=C1CC(C(=O)N)N)O.Cl |
Canonical SMILES | C1=CC(=CC=C1CC(C(=O)N)N)O.Cl |
Introduction
Chemical Identity and Structural Properties
(R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride (CAS: 117888-79-6) is a chiral compound characterized by its amino acid structure, specifically a derivative of phenylalanine. This substance features an amine group, a hydroxyl group on the phenyl ring, and a propanamide backbone, which collectively contribute to its biological activity . The hydrochloride salt form enhances its solubility in water, making it suitable for various pharmaceutical applications.
Molecular Information
The compound has a molecular formula of C9H13ClN2O2 with a molecular weight of approximately 216.67 g/mol . Its IUPAC name is (2R)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride, reflecting its specific stereochemistry and functional groups .
Chemical Identifiers
The following table presents key chemical identifiers for (R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride:
Identifier | Value |
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CAS Number | 117888-79-6 |
Molecular Formula | C9H13ClN2O2 |
Molecular Weight | 216.67 g/mol |
IUPAC Name | (2R)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride |
InChIKey | YDIMJFKFXYQUBZ-DDWIOCJRSA-N |
European Community (EC) Number | 836-937-4 |
Structural Features
The structural characteristics of (R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride include:
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A chiral center at the C-2 position with R-configuration
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An amine group (-NH2) at the C-2 position
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A hydroxyl group (-OH) on the phenyl ring at the para position
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A propanamide backbone
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A hydrochloride salt form that enhances water solubility
The chirality of this compound is significant, as the (R)-configuration typically represents the biologically active form in many applications . This stereochemistry directly influences its interaction with biological targets and its pharmacological properties.
Physical and Chemical Properties
The physical and chemical properties of (R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride significantly impact its applications in research and pharmaceutical development.
Solubility and Physical State
As a hydrochloride salt, this compound demonstrates enhanced water solubility compared to its non-salt form . This property is particularly valuable for biological assays and pharmaceutical formulations where aqueous solubility is essential. At standard conditions, it exists as a solid substance.
Chemical Reactivity
The reactivity of (R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride stems from its multiple functional groups:
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The amine group can participate in various reactions, including nucleophilic substitutions and amide formations
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The hydroxyl group on the phenyl ring can engage in hydrogen bonding and undergo reactions such as oxidation and nucleophilic substitutions
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The amide group exhibits restricted rotation, contributing to the compound's conformational properties
These reactive moieties allow the compound to interact with a diverse array of biological targets through various binding mechanisms, including hydrogen bonding and other intermolecular interactions .
Biological Activity and Applications
The biological activity of (R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride is influenced by its structural similarity to natural amino acids and its specific stereochemistry.
Pharmaceutical Research Applications
This compound is of significant interest in pharmaceutical research for several reasons:
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As a derivative of tyrosine, it may influence neurotransmitter synthesis pathways
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Its chirality suggests potential for stereospecific interactions with biological targets
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The compound is studied for its potential role in the development of drugs targeting neurological or metabolic disorders
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Its structural features enable interactions with various biological receptors and enzymes
Medicinal Chemistry
In medicinal chemistry, (R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride serves as a valuable building block for the development of more complex bioactive molecules. The presence of multiple functional groups provides versatile attachment points for further modifications and the creation of targeted therapeutic agents.
Comparative Biological Activity
While specific biological activity data for (R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride is limited in the provided search results, research on related compounds with 4-hydroxyphenyl moieties demonstrates their potential antimicrobial, anti-inflammatory, and antioxidant properties . These findings suggest possible directions for investigating the biological activities of this specific compound.
Supplier | Product Reference | Purity | Price Range (as of 2025) |
---|---|---|---|
CymitQuimica | IN-DA00HEAR | 98% | 146.00 € - 629.00 € |
CymitQuimica | 3D-SEA88879 | Min. 95% | 478.00 € - 1,303.00 € |
These commercial products enable researchers to access the compound for various experimental applications .
Research Applications
The compound's applications in research include:
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Serving as a building block in the synthesis of more complex bioactive molecules
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Use in structure-activity relationship studies
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Investigation of amino acid derivative interactions with biological targets
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Development of potential therapeutic agents targeting specific disorders
Current Research Trends and Future Directions
Current research involving amino acid derivatives with 4-hydroxyphenyl moieties, including compounds similar to (R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride, focuses on various biomedical applications.
Neurological Applications
Given its structural relationship to tyrosine, which is involved in neurotransmitter synthesis, (R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride has potential applications in neurological research and the development of drugs targeting neurological disorders . Further research may elucidate specific mechanisms and therapeutic potentials.
Future Research Directions
Promising directions for future research on (R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride include:
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Detailed structure-activity relationship studies to optimize biological activity
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Investigation of specific interactions with relevant biological targets
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Exploration of potential applications in targeted drug delivery systems
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Development of modified derivatives with enhanced therapeutic properties
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